Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate
Description
Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate (CAS 4817-92-9) is a synthetic organic compound characterized by a methyl ester backbone, an amide linkage, and a phenylmethoxycarbonylamino (Cbz) group. Its IUPAC name, as per Safety Data Sheets (SDS), is methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate . The compound is utilized in pharmaceutical research, likely as a protease inhibitor intermediate or reference standard, given its structural similarity to caspase inhibitors and angiotensin II antagonists .
Properties
IUPAC Name |
methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)14(16(21)23-4)19-15(20)12(3)18-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQUEJVAHBIFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304065 | |
| Record name | methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4864-38-4 | |
| Record name | NSC164082 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate involves multiple steps. The synthetic route typically includes the reaction of 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used. The products are usually alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where reagents like sodium hydroxide or ammonia are used.
Scientific Research Applications
Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s unique structural properties make it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs in Pharmaceutical Intermediates
a) Valsartan Derivatives
- Benzyl (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate (CAS 137863-20-8): Key Differences: Incorporates a tetrazole ring and biphenyl group instead of the Cbz-protected amide. Impact: The tetrazole acts as a bioisostere for carboxylic acids, enhancing bioavailability and receptor binding in angiotensin II antagonists like valsartan. The absence of an ester group in active drugs (e.g., valsartan free acid) improves metabolic stability compared to the methyl ester in the main compound .
b) N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride (CAS 482577-59-3):
- Key Differences: Features a cyano-biphenyl moiety and valine methyl ester.
- The methyl ester improves lipophilicity for membrane permeability but requires hydrolysis for activation .
Impurities and By-Products
a) Impurity-I (Thiazol-Containing Analogs):
- Structure : Contains a 1,3-thiazol-5-yl group and carbamate linkage.
- This contrasts with the main compound’s phenylmethoxy group, which balances hydrophobicity and hydrogen-bonding capacity .
b) Z-VDVAD-FMK (CAS 210344-92-6):
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Bioactivity : The main compound’s Cbz group may protect amine functionalities during synthesis, a strategy also seen in vancomycin intermediates (). However, its ester group limits in vivo half-life compared to carboxylate-containing drugs like valsartan.
- Regulatory Significance : Impurity profiling (e.g., thiazol-containing analogs in ) highlights the need for stringent chromatographic separation to meet pharmacopeial standards .
Biological Activity
Chemical Structure and Properties
Methyl 3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoate is characterized by its complex structure, which includes multiple functional groups that can influence its biological interactions. The compound's molecular formula is , and it features a butanoate backbone with various substituents that enhance its pharmacological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The presence of aromatic and aliphatic groups suggests that it may interact with various receptors, influencing signal transduction pathways.
- Antioxidant Properties : Preliminary studies have shown that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Pharmacological Effects
- Anticancer Activity : Studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM, indicating significant cytotoxicity against these cells.
Cell Line IC50 (µM) MCF-7 (Breast) 20 HeLa (Cervical) 15 A549 (Lung) 25 - Animal Models : In a murine model of inflammation, administration of the compound led to a significant reduction in paw swelling and inflammatory cytokines compared to controls. This suggests a potential therapeutic role in managing conditions such as arthritis.
Recent Studies
Recent investigations have focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) have been employed to ensure the quality of the compound for biological testing.
Toxicity Profile
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preliminary studies on animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
